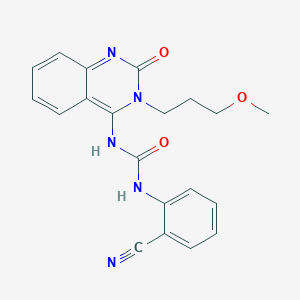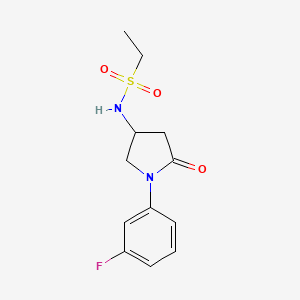![molecular formula C17H22N2O2 B2998660 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide CAS No. 851406-40-1](/img/structure/B2998660.png)
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide, also known as DMQB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMQB is a quinoline derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
A study by Kim et al. (2016) developed a simple “off-on fluorescence type” chemosensor based on the quinoline moiety for detecting Zn2+ in aqueous solutions. This chemosensor shows remarkable fluorescence enhancement in the presence of Zn2+, with potential applications in water quality monitoring and distinguishing Zn2+ from other metal ions like Cd2+ (Kim et al., 2016).
Synthesis and Drug Discovery
Quinoline derivatives have been extensively researched for their anticancer properties. A review by Solomon Vr and H. Lee (2011) discusses the synthetic versatility of quinoline, allowing the generation of structurally diverse derivatives with broad biological and biochemical activities, including effective anticancer activity. This includes analogs derived from substitution and derivatization of the quinoline ring system, with applications in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair (Solomon Vr & H. Lee, 2011).
Antibacterial Activity
Kidwai et al. (2000) synthesized a series of quinoline ring substituted derivatives with notable in vitro antibacterial activity against various bacteria, showing potential as antimicrobial agents. These compounds were synthesized using microwave irradiation, which reduced reaction time and improved yields compared to conventional heating methods (Kidwai et al., 2000).
Antituberculosis Activity
Omel’kov et al. (2019) reported the synthesis of new quinoline derivatives with significant antituberculosis activity. One of these compounds is in the final stage of clinical trials, highlighting the potential of quinoline-based compounds in developing new antituberculosis drugs (Omel’kov et al., 2019).
Alzheimer's Disease Research
A novel 8-OH quinoline derivative, PBT2, targeting amyloid β in Alzheimer's disease, was explored in a molecular imaging study. This compound showed promising results in lowering cerebrospinal fluid amyloid β and improving cognition, suggesting its potential in Alzheimer's disease treatment and management (Villemagne et al., 2017).
Propiedades
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-5-15(20)18-9-8-13-10-14-11(2)6-7-12(3)16(14)19-17(13)21/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVXEDCOJCANHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2998578.png)
![4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2998580.png)
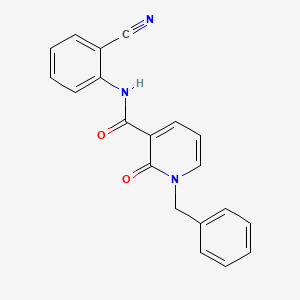
![6-[(4-Benzylpiperazin-1-yl)carbonyl]-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2998584.png)
![3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2998587.png)
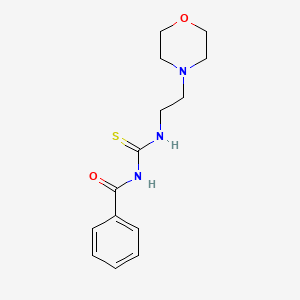
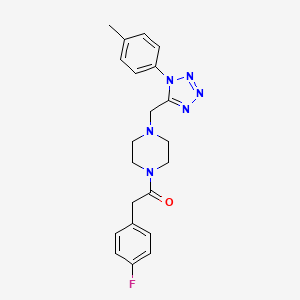
![2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2998593.png)
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2998594.png)
![3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2998595.png)
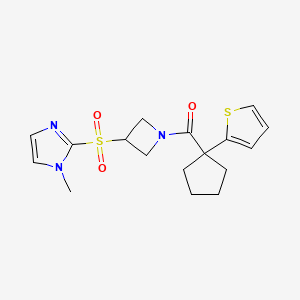
![Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2998597.png)
